N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide
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Overview
Description
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes an allyl group, a methoxyacetyl group, and a hydrazinecarbothioamide moiety .
Preparation Methods
The synthesis of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide involves several steps. One common synthetic route includes the reaction of allyl isothiocyanate with methoxyacetyl hydrazine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Scientific Research Applications
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide can be compared with other similar compounds such as:
N-allyl-2-(acetyl)hydrazinecarbothioamide: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.
N-allyl-2-(benzoyl)hydrazinecarbothioamide: The presence of a benzoyl group instead of a methoxyacetyl group can significantly alter the compound’s properties and applications.
Properties
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-3-4-8-7(13)10-9-6(11)5-12-2/h3H,1,4-5H2,2H3,(H,9,11)(H2,8,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKGABOJCGFXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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